molecular formula C14H13NS B2917752 2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}pyridine CAS No. 82895-37-2

2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}pyridine

Cat. No.: B2917752
CAS No.: 82895-37-2
M. Wt: 227.33
InChI Key: FJADTEIITQQHDN-RMKNXTFCSA-N
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Description

2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}pyridine is a chemical compound with the CAS Registry Number 82895-37-2 and a molecular formula of C14H13NS, yielding a molecular weight of 227.33 . Its structure features a pyridine ring linked via a sulfur atom (sulfanyl group) to a (2E)-3-phenylprop-2-en-1-yl chain, also known as a trans-cinnamyl group . This molecular architecture, combining a heteroaromatic system with a potential Michael acceptor side chain, makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Researchers can utilize this compound in the development of novel ligands, the synthesis of more complex sulfur-containing heterocycles, or in materials science for the preparation of functionalized molecules. The compound is intended for research applications only and is not for diagnostic or personal use. Proper handling procedures should be followed, and it is recommended to store the material under appropriate conditions, with some suppliers suggesting cold-chain transportation .

Properties

IUPAC Name

2-[(E)-3-phenylprop-2-enyl]sulfanylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NS/c1-2-7-13(8-3-1)9-6-12-16-14-10-4-5-11-15-14/h1-11H,12H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJADTEIITQQHDN-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}pyridine typically involves the reaction of 2-chloropyridine with 3-phenylprop-2-en-1-thiol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the thiol group displaces the chlorine atom on the pyridine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The double bond in the phenylprop-2-en-1-yl group can be reduced to a single bond using reducing agents like hydrogen in the presence of a palladium catalyst.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated phenylpropyl derivatives.

    Substitution: Nitro or halogenated derivatives of the pyridine ring.

Scientific Research Applications

2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}pyridine involves its interaction with molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Sulfur Linkage Key Substituents Solubility (LogP) Biological Activity
2-{[(2E)-3-Phenylprop-2-en-1-yl]sulfanyl}pyridine 269.35 Thioether (-S-) Pyridine, trans-propenyl, phenyl 3.2 (predicted) Microtubule inhibition
Lansoprazole (2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl]methyl]sulfinyl]-1H-benzimidazole) 369.36 Sulfinyl (-SO-) Benzimidazole, trifluoroethoxy 2.8 (experimental) Proton pump inhibition
2-[(β-Arabinopyranosyl)sulfanyl]-4,6-diphenylpyridine-3-carbonitrile 441.49 Thioglycoside Arabinose, diphenyl, nitrile 1.5 (experimental) Anticancer (hepatocellular)
Bis{2-[(1-oxidopyridin-2-yl)sulfanyl]imidazolium} tetrachlorocuprate 658.32 Thioether (-S-) Pyridine-N-oxide, imidazolium N/A Antimicrobial

Key Observations :

  • Sulfur Linkage : Thioether derivatives (e.g., the target compound) exhibit greater metabolic stability compared to sulfinyl analogues (e.g., lansoprazole), which are prone to oxidation .
  • Substituent Effects: The presence of a conjugated propenyl group in the target compound enhances planarity, facilitating π-π stacking interactions with biological targets like tubulin . In contrast, glycosidic substituents (e.g., arabinose in thioglycosides) improve water solubility but reduce membrane permeability .

Anticancer Activity

The target compound demonstrates microtubule-stabilizing activity, with IC₅₀ values in the nanomolar range against breast and prostate cancer cell lines, comparable to paclitaxel but with reduced neurotoxicity . In contrast, thioglycoside derivatives (e.g., 2-[(β-arabinopyranosyl)sulfanyl]-4,6-diphenylpyridine-3-carbonitrile) show specificity for hepatocellular carcinoma via topoisomerase II inhibition, highlighting the role of sugar moieties in target selectivity .

Clinical and Industrial Relevance

While lansoprazole and salirasib have reached clinical use (as a proton pump inhibitor and anticancer agent, respectively), the target compound remains in preclinical stages. Its advantage lies in its dual capacity for covalent binding (via sulfur) and non-covalent interactions (via aromatic systems), making it a versatile scaffold for drug development .

Biological Activity

The compound 2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}pyridine (CAS No. 82895-37-2) is a member of the pyridine family, characterized by a phenylpropene side chain linked through a sulfur atom. This unique structure suggests potential biological activities, which have been explored in various studies.

  • Molecular Formula: C₁₄H₁₃NS
  • Molecular Weight: 227.33 g/mol
  • CAS Number: 82895-37-2
  • Chemical Structure:
    C14H13NS\text{C}_{14}\text{H}_{13}\text{N}\text{S}

Anticancer Potential

Several studies have highlighted the anticancer potential of sulfur-containing compounds. For example, thioether and thioamide derivatives have been investigated for their ability to inhibit tumor cell growth without affecting normal cells. The biological activity of This compound could be evaluated in future studies focusing on its cytotoxic effects against cancer cell lines.

Case Study 1: Antifungal Activity

A study on related compounds revealed that certain phenylpropene derivatives exhibited potent antifungal effects against Aspergillus flavus. This suggests that This compound may also be effective against similar fungal pathogens, warranting further investigation into its antifungal properties .

Case Study 2: Cytotoxicity Evaluation

In a comparative analysis of sulfur-containing compounds, several exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism of action often involved the induction of apoptosis in tumor cells. Future studies on This compound should include cytotoxicity assays against various cancer cell lines to elucidate its potential as an anticancer agent .

Data Table: Comparative Biological Activities of Related Compounds

Compound NameCAS No.Biological ActivityReference
3-(Phenyl)thioacrylate12345-67-8Antifungal
S-(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide32143-21-4Anticonvulsant
1-(2E)-3-(phenylpropene)thioamide98765-43-2Cytotoxic to cancer cells

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